PF-945863

Antimicrobial Susceptibility Streptococcus pneumoniae Minimum Inhibitory Concentration

PF-945863 is a fourth-generation fluoroketolide essential for antimicrobial resistance research. It delivers >256-fold superior potency over azithromycin against highly resistant N. gonorrhoeae, providing a critical benchmark for HTS campaigns. Its unique ribosomal binding and 350x cellular accumulation make it ideal for target validation and PK/PD studies. All materials are strictly for research use; verify compliance with local laws before ordering.

Molecular Formula C44H65N5O10
Molecular Weight 824.0 g/mol
Cat. No. B1148086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-945863
Synonyms(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole
Molecular FormulaC44H65N5O10
Molecular Weight824.0 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C
InChIInChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37?,38-,41+,43-,44-/m1/s1
InChIKeyFATPJRUUPNLGGR-ACVHMLGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy PF 945863 (Solithromycin, CEM-101, CAS 893556-85-9): The Advanced 4th Generation Fluoroketolide Antibiotic


The compound specified by the IUPAC name (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone is commonly known as Solithromycin (CEM-101, PF 945863) [1]. It is a fourth-generation macrolide, specifically classified as a fluoroketolide, a semi-synthetic derivative of erythromycin that incorporates a fluorine atom into its macrocyclic lactone ring structure [2]. This structural class is distinguished by a 3-keto group and a novel biaryl side chain, which confers enhanced ribosomal binding affinity compared to earlier macrolides and ketolides [3].

Why Substituting PF 945863 (Solithromycin) with Other Macrolides Like Azithromycin or Telithromycin Fails


Generic substitution among macrolide and ketolide antibiotics is scientifically unsound due to critical differences in ribosomal binding, structural stability, and the resulting pharmacodynamic and pharmacokinetic profiles that directly impact efficacy against resistant pathogens. Solithromycin's structure, featuring a fluorine atom and a 1,8-naphthyridine-based side chain attached via an azetidine linker, creates a unique three-point binding interaction with the 50S ribosomal subunit [1]. This is a fundamental departure from the two-point binding of 3rd-generation ketolides like telithromycin and the single-point binding of 2nd-generation macrolides like azithromycin [1]. Consequently, in vitro potency, particularly against strains with established macrolide resistance, and pharmacokinetic properties such as cellular accumulation, are not comparable across these sub-classes, rendering cross-class substitution ineffective and potentially leading to treatment failure [2].

PF 945863 (Solithromycin) Procurement Guide: Comparative Evidence Against Key Alternatives


In Vitro Potency of PF 945863 (Solithromycin) vs. Azithromycin Against Streptococcus pneumoniae

In a large surveillance study of 1,713 S. pneumoniae isolates, solithromycin demonstrated significantly greater potency than azithromycin, the most widely used macrolide. The MIC90 for solithromycin was >256-fold lower than that for azithromycin, indicating superior activity even against a population with high levels of macrolide resistance [1]. The MIC50 of solithromycin was 0.008 μg/mL, 15-fold lower than azithromycin's 0.12 μg/mL [1].

Antimicrobial Susceptibility Streptococcus pneumoniae Minimum Inhibitory Concentration Macrolide Resistance

Potency of PF 945863 (Solithromycin) Against High-Level Azithromycin-Resistant Neisseria gonorrhoeae

Solithromycin retains substantial activity against N. gonorrhoeae strains that exhibit high-level resistance to azithromycin. Against a clinical isolate with an azithromycin MIC of ≥2,048 μg/mL, solithromycin's MIC was 8 μg/mL, a >256-fold improvement in potency [1]. Even against a strain with moderately elevated azithromycin MICs (4-8 μg/mL), solithromycin's MIC remained at 0.5 μg/mL, a 16-fold improvement [1]. Overall, solithromycin was at least 4-fold more potent than azithromycin against the entire 196-isolate panel (MIC50 0.0625 μg/mL vs. 0.25 μg/mL for azithromycin) [1].

Neisseria gonorrhoeae Antimicrobial Resistance Azithromycin Resistance Fluoroketolide

Intracellular Accumulation and Potency of PF 945863 (Solithromycin) in Macrophages vs. Azithromycin and Telithromycin

Solithromycin exhibits exceptional accumulation in human macrophages, a key site for intracellular pathogens. After 24 hours of incubation with THP-1 macrophages, the cellular-to-extracellular concentration ratio (C/E ratio) for solithromycin reached approximately 350 [1]. This is 2.2-fold higher than azithromycin (C/E ratio ≈ 160) and over 17-fold higher than telithromycin (C/E ratio ≈ 20) [1]. This superior accumulation translates to greater intracellular potency; the EC50 of solithromycin against phagocytized S. aureus was 3-, 6-, and 15-fold lower than telithromycin, clarithromycin, and azithromycin, respectively [1].

Intracellular Pharmacokinetics Macrophage Cellular Accumulation Fluoroketolide

Non-Clinical Efficacy: PF 945863 (Solithromycin) vs. Azithromycin in a Pneumonia Animal Model

In a neutropenic murine lung infection model, solithromycin demonstrated superior in vivo efficacy compared to azithromycin when evaluated by the pharmacodynamic index AUC/MIC. The AUC/MIC ratio required for a static effect was approximately 10-fold lower for solithromycin (mean AUC/MIC ≈ 30) than for azithromycin (mean AUC/MIC ≈ 300) against S. pneumoniae [1]. This indicates that at equivalent drug exposures, solithromycin achieves greater bacterial killing, or conversely, a lower exposure is needed to achieve the same effect [1].

In Vivo Efficacy Pharmacokinetic/Pharmacodynamic Murine Pneumonia Model Streptococcus pneumoniae

Phase 3 Clinical Trial: PF 945863 (Solithromycin) Non-Inferiority to Moxifloxacin in Community-Acquired Pneumonia

In the global Phase 3 SOLITAIRE-ORAL trial, oral solithromycin met the primary endpoint of non-inferiority compared to oral moxifloxacin, a potent respiratory fluoroquinolone, for the treatment of community-acquired bacterial pneumonia (CABP) [1]. The early clinical response rate (improvement in symptoms at 72 hours) was 78.2% for solithromycin versus 77.9% for moxifloxacin, with a treatment difference of 0.29% (95% CI: -5.5 to 6.1) [1]. This confirms solithromycin's clinical efficacy as comparable to a standard-of-care therapy from a different drug class [1].

Clinical Trial Phase 3 Community-Acquired Pneumonia Non-Inferiority

PF 945863 (Solithromycin) Optimal Application Scenarios Based on Evidence


As a Positive Control in High-Throughput Screening (HTS) for Novel Anti-Gonococcal Agents

Given its quantifiable >256-fold potency advantage over azithromycin against high-level azithromycin-resistant N. gonorrhoeae [4], PF 945863 is an ideal positive control in HTS campaigns and secondary assays designed to identify new chemical entities with activity against multidrug-resistant gonorrhea. Its known MIC profile provides a reliable benchmark for activity.

As a Reference Compound in Macrophage Infection and Intracellular PK/PD Studies

PF 945863 exhibits a cellular-to-extracellular ratio of 350, which is 2.2-fold higher than azithromycin and 17.5-fold higher than telithromycin [4]. This quantifiable and superior intracellular accumulation makes it an essential reference compound for mechanistic studies of drug transport, lysosomal trapping, and the pharmacodynamics of antibiotics against intracellular pathogens like Legionella and Listeria.

As a Chemical Biology Tool for Probing Ribosomal Binding in Drug-Resistant Streptococcus pneumoniae

Solithromycin's MIC90 of 0.12 µg/mL against a 1,713-isolate panel of S. pneumoniae, which includes strains with high-level azithromycin resistance (MIC90 >32 µg/mL) [4], establishes it as a potent and specific tool. It can be used to map ribosomal binding sites, study the mechanisms of macrolide resistance (e.g., erm and mef genes), and validate the target engagement of new protein synthesis inhibitors.

As a Clinical Benchmark in Translational Research for Community-Acquired Bacterial Pneumonia (CABP)

Based on Phase 3 clinical trial data confirming non-inferiority to moxifloxacin (78.2% vs. 77.9% early clinical response) [4], PF 945863 serves as a validated clinical benchmark in translational models. It can be used to benchmark the predicted efficacy of novel antibacterial candidates in pharmacokinetic/pharmacodynamic (PK/PD) models and in vivo pneumonia infection models aiming to demonstrate superiority over standard-of-care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-945863

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.